molecular formula C21H17N5O6 B11634270 6-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11634270
M. Wt: 435.4 g/mol
InChI Key: SYWOWJQSAUPRNJ-UHFFFAOYSA-N
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Description

“6-AMINO-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE” is a complex organic compound that belongs to the class of pyranopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyranopyrazoles typically involves multi-step reactions starting from simple aromatic compounds. The general synthetic route may include:

    Condensation Reactions: Initial condensation of aromatic aldehydes with hydrazine derivatives to form hydrazones.

    Cyclization: Cyclization of hydrazones with β-ketoesters under basic conditions to form the pyranopyrazole core.

    Functionalization: Introduction of various functional groups through substitution reactions to achieve the desired compound.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation Products: Quinones, nitroso derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated compounds, substituted aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Use as ligands in catalytic reactions.

    Synthesis: Building blocks for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes.

    Antimicrobial Activity: Evaluation of antimicrobial properties against various pathogens.

Medicine

    Drug Development: Exploration as potential drug candidates for various diseases.

    Pharmacology: Study of pharmacokinetics and pharmacodynamics.

Industry

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may involve:

    Binding to Enzymes: Inhibition or activation of enzyme activity.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyranopyrazole Derivatives: Compounds with similar core structures but different functional groups.

    Amino and Nitro Aromatics: Compounds with similar functional groups but different core structures.

Uniqueness

    Functional Group Diversity:

    Biological Activity: Specific biological activities that may not be present in similar compounds.

Properties

Molecular Formula

C21H17N5O6

Molecular Weight

435.4 g/mol

IUPAC Name

6-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H17N5O6/c1-30-14-7-11(8-15(31-2)19(14)27)16-13(9-22)20(23)32-21-17(16)18(24-25-21)10-4-3-5-12(6-10)26(28)29/h3-8,16,27H,23H2,1-2H3,(H,24,25)

InChI Key

SYWOWJQSAUPRNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(=C(OC3=NNC(=C23)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N

Origin of Product

United States

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